molecular formula C25H31FN2O4S B12636398 2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester

2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12636398
M. Wt: 474.6 g/mol
InChI Key: IWPWPOQEYJTQHH-UHFFFAOYSA-N
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Description

2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a hydroxy-octahydro-isoquinoline moiety, and a thiophene carboxylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the fluorophenyl and isoquinoline intermediates, followed by their coupling with the thiophene carboxylic acid methyl ester under specific reaction conditions. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy-octahydro-isoquinoline moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the hydroxy-octahydro-isoquinoline moiety provides additional sites for hydrogen bonding and molecular recognition.

Properties

Molecular Formula

C25H31FN2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

methyl 2-[[2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C25H31FN2O4S/c1-15-16(2)33-23(21(15)24(30)32-3)27-20(29)14-28-13-12-25(31)11-5-4-6-19(25)22(28)17-7-9-18(26)10-8-17/h7-10,19,22,31H,4-6,11-14H2,1-3H3,(H,27,29)

InChI Key

IWPWPOQEYJTQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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